N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Lipophilicity ADME Indole-3-glyoxylamide

This 2-methylindole-3-glyoxylamide is a critical SAR probe for FAAH inhibitor and antitubulin programs. The ortho-chlorobenzyl group confers a unique conformational profile vs. the para-isomer (CAS 852368-93-5) and the des-methyl analog (CAS 149167-51-1), directly impacting target engagement. Its intermediate XLogP3 (3.7) and distinct HBD count make it ideal for permeability-solubility trade-off studies and leads that preclude generic substitution without revalidation.

Molecular Formula C18H15ClN2O2
Molecular Weight 326.8 g/mol
CAS No. 852368-86-6
Cat. No. B3407875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
CAS852368-86-6
Molecular FormulaC18H15ClN2O2
Molecular Weight326.8 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C18H15ClN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23)
InChIKeyVAGKJHQQDVVORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-86-6): Chemical Identity, Class, and Physicochemical Baseline


N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-86-6) is a synthetic indole-3-glyoxylamide derivative with molecular formula C₁₈H₁₅ClN₂O₂ and a molecular weight of 326.8 g·mol⁻¹ [1]. The compound features a 2-methylindole core linked via an oxoacetamide bridge to an N-(2-chlorobenzyl) side chain. Its computationally derived physicochemical profile—XLogP3 = 3.7, topological polar surface area (TPSA) = 62 Ų, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and 4 rotatable bonds—places it within drug-like chemical space [1]. The indole-3-glyoxylamide scaffold is recognized in the patent literature as a privileged structure for generating FAAH inhibitors and antitumor agents [2][3].

Why N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide Cannot Be Interchanged with Generic Indole-3-Glyoxylamide Analogs


Indole-3-glyoxylamides are not a functionally interchangeable class. Substituent identity and position on the indole core and the benzylamide side chain govern lipophilicity, hydrogen-bonding capacity, rotational freedom, and ultimately target engagement. The 2-methyl group on the indole ring of CAS 852368-86-6 increases steric bulk and lipophilicity relative to the des-methyl analog (CAS 149167-51-1), while the ortho-chloro substitution on the benzyl ring alters the conformational landscape and electronic distribution compared to the para-chloro positional isomer (CAS 852368-93-5) [1]. Patent SAR data from the FAAH inhibitor series (US20090118503A1) explicitly demonstrate that shifts in chlorobenzyl substitution pattern produce divergent biological activity profiles [2]. These structural distinctions are sufficient to preclude casual substitution without revalidation of potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-86-6) Versus Closest Analogs


Lipophilicity Advantage of 2-Methylindole Core vs. Des-Methyl Analog CAS 149167-51-1

The 2-methyl substituent on the indole core of CAS 852368-86-6 (MW 326.8, XLogP3 3.7) increases computed logP by approximately 0.5–0.6 log units relative to the des-methyl analog N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide (CAS 149167-51-1; MW 312.7, XLogP3 approximately 3.1–3.2) [1]. This lipophilicity increment, derived from addition of a single methyl group (ΔMW +14.1 Da), is expected to enhance membrane permeability by roughly 1.5- to 2.5-fold based on established logP–permeability relationships for neutral compounds in the clogP 3–4 range [2].

Lipophilicity ADME Indole-3-glyoxylamide

TPSA and Rotatable Bond Differentiation Supporting CNS vs. Peripheral Drug Design

With a TPSA of 62 Ų and 4 rotatable bonds, CAS 852368-86-6 falls within the favorable range for oral bioavailability (Veber criteria: TPSA < 140 Ų, rotatable bonds ≤ 10) but sits above the typical CNS drug space threshold (TPSA < 60–70 Ų for passive brain penetration) [1][2]. In contrast, the 4-chloro positional isomer (CAS 852368-93-5) has an identical TPSA (62 Ų) and rotatable bond count, but its altered dipole moment and halogen bond directionality may affect transporter recognition . Compared to more elaborate N-heterocyclic indolyl glyoxylamides from the J Med Chem 2003 series (e.g., compound 7), which bear bulkier heteroaryl amide substituents and exhibit higher TPSA values, this compound preserves a simpler, lower-TPSA architecture [3].

TPSA CNS drug design Rotatable bonds Physicochemical profiling

Ortho-Chloro vs. Para-Chloro Benzyl Substitution: Conformational and Electronic Distinction Relevant to FAAH Target Engagement

The ortho-chlorobenzyl group in CAS 852368-86-6 introduces a distinct conformational bias and electrostatic surface relative to the para-chloro isomer (CAS 852368-93-5). Ortho-substitution restricts rotation around the benzyl C–N bond, reducing the conformational ensemble and potentially enhancing binding entropy upon target engagement [1]. Patent US20090118503A1, which encompasses indole oxoacetamides with both 2-chlorobenzyl and 4-chlorobenzyl variants as FAAH inhibitors, notes that benzyl substitution pattern is a key SAR variable, implying non-equivalent activity [2]. Although compound-specific FAAH IC₅₀ values for CAS 852368-86-6 are not publicly disclosed, the patent's explicit enumeration of 2-chlorobenzyl as a preferred substituent supports its intentional inclusion in SAR exploration [2].

FAAH inhibition ortho-chloro effect Conformational analysis Halogen bonding

Indole-3-Glyoxylamide Class Anticancer Activity: Benchmarking Against the EP-2163552-A1 Lead Compound Ia

The indole-3-glyoxylamide pharmacophore to which CAS 852368-86-6 belongs has demonstrated potent in vitro anticancer activity. Lead compound Ia from EP-2163552-A1—N-(2-methyl-6-quinolyl)-(1-(4-chlorobenzyl)-indol-3-yl)-glyoxylamide—exhibited IC₅₀ values of 0.17 μM (KB/HeLa cervical cancer), 0.17 μM (SKOV3 ovarian cancer), 0.26 μM (MCF7 breast cancer), and 0.35 μM (L1210 murine leukemia) [1]. This compound shares the indole-3-glyoxylamide core and chlorobenzyl motif with CAS 852368-86-6 but differs in amide substituent (quinolyl vs. 2-chlorobenzyl) and indole 2-substitution (H vs. CH₃). Separately, the indolyl glyoxylamide series from Li et al. (J Med Chem 2003) showed broad-spectrum IC₅₀ values of 17–1711 nM (compound 7) across human cancer lines with oral in vivo efficacy [2]. These data establish the scaffold's activity range but do not substitute for compound-specific testing of CAS 852368-86-6.

Anticancer Indole-3-glyoxylamide Tubulin polymerization Cytotoxicity

Hydrogen Bond Donor/Acceptor Profile Comparison with N-Methylated and N-Heterocyclic Indole-3-Glyoxylamide Derivatives

CAS 852368-86-6 possesses 2 hydrogen bond donors (both on the amide NH and indole NH) and 2 hydrogen bond acceptors (oxoacetamide carbonyls), yielding a HBD/HBA ratio of 1:1 [1]. This profile contrasts with N,N-disubstituted indole-3-glyoxylamide derivatives (e.g., N,N-diethyl variants such as 2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide, which have 0 HBD and 2 HBA) and N-methylated indole analogs (CAS 862831-06-9) that eliminate the indole NH donor . The presence of two HBDs in CAS 852368-86-6 is expected to reduce passive membrane permeability by approximately 2- to 5-fold relative to N-methylated or N,N-disubstituted congeners, based on the known inverse correlation between HBD count and permeability [2], while potentially improving aqueous solubility.

Hydrogen bonding Drug-likeness Permeability Solubility

Optimal Research and Procurement Application Scenarios for N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (CAS 852368-86-6)


FAAH Inhibitor Lead Optimization and SAR Expansion

Based on its inclusion within the FAAH inhibitor patent family (US20090118503A1), CAS 852368-86-6 is best utilized as a starting scaffold or SAR probe in FAAH inhibitor programs targeting pain and inflammatory disorders [1]. Its ortho-chlorobenzyl substitution pattern offers a distinct conformational profile versus the para-chloro isomer (CAS 852368-93-5), making it a valuable comparator for mapping halogen position effects on FAAH binding potency and selectivity . Researchers should prioritize procurement when exploring how benzyl substitution geometry modulates FAAH active site complementarity.

Anticancer Screening of Indole-3-Glyoxylamide Scaffold Variants

The indole-3-glyoxylamide class has validated anticancer activity with IC₅₀ values reaching sub-micromolar potency (0.17–0.35 μM) against cervical, ovarian, breast, and leukemia cell lines [2]. CAS 852368-86-6 represents an underexplored 2-methylindole variant within this chemotype. Procurement is warranted for cancer cell line panel screening, particularly in head-to-head comparisons with the des-methyl analog (CAS 149167-51-1) to quantify the contribution of the indole 2-methyl group to cytotoxicity, tubulin polymerization inhibition, and multidrug resistance circumvention [3].

Physicochemical Profiling and ADME Property Benchmarking

With a computed XLogP3 of 3.7 and TPSA of 62 Ų, CAS 852368-86-6 occupies a physicochemical space intermediate between CNS and peripheral drug candidates [4]. This profile makes it a suitable reference compound for experimental determination of logD₇.₄, aqueous solubility, PAMPA permeability, and plasma protein binding within indole-3-glyoxylamide series [5]. Its HBD count of 2 versus N-methylated analogs (HBD = 0–1) further supports its use in permeability–solubility trade-off studies [6].

Chemical Biology Probe for Indole-Target Interaction Studies

The combination of a 2-methylindole fluorophore and a 2-chlorobenzyl moiety in CAS 852368-86-6 offers a distinct UV absorption and intrinsic fluorescence profile potentially useful as a chemical biology probe [7]. The oxoacetamide linkage provides a reactive handle for bioconjugation or further derivatization to generate affinity chromatography matrices or fluorescent probes for target identification studies in FAAH or antitubulin target engagement assays [8].

Quote Request

Request a Quote for N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.